N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole and a bromonaphthalene moiety
Preparation Methods
The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(4-bromonaphthalen-1-yl)acetic acid hydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromonaphthalene group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE can be compared with similar compounds such as:
N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline: This compound also features a benzodioxole moiety but differs in the substitution pattern on the aromatic ring.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound contains a benzodioxole group and is used in similar research applications.
The uniqueness of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-BROMONAPHTHALEN-1-YL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15BrN2O3 |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H15BrN2O3/c21-17-7-6-14(15-3-1-2-4-16(15)17)10-20(24)23-22-11-13-5-8-18-19(9-13)26-12-25-18/h1-9,11H,10,12H2,(H,23,24)/b22-11+ |
InChI Key |
KQBBHLZZUMUMEQ-SSDVNMTOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.